4,4'-({4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
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Overview
Description
4-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups. This compound is part of the pyrazole family, known for their diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL involves multiple steps, typically starting with the preparation of the pyrazole core. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of nitro groups results in amines .
Scientific Research Applications
4-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A fungicide with a similar pyrazole structure.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Uniqueness
4-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL stands out due to its unique combination of functional groups and its potential for diverse pharmacological activities .
Properties
Molecular Formula |
C35H31ClN4O4 |
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Molecular Weight |
607.1 g/mol |
IUPAC Name |
4-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C35H31ClN4O4/c1-22-31(34(41)39(37-22)26-13-6-4-7-14-26)33(32-23(2)38-40(35(32)42)27-15-8-5-9-16-27)24-18-19-29(30(20-24)43-3)44-21-25-12-10-11-17-28(25)36/h4-20,33,37-38H,21H2,1-3H3 |
InChI Key |
YNEHTVRUQJQXLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)OC)C5=C(NN(C5=O)C6=CC=CC=C6)C |
Origin of Product |
United States |
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